Product packaging for 5-tert-Butyl-1,3-diiminoisoindoline(Cat. No.:CAS No. 52319-97-8)

5-tert-Butyl-1,3-diiminoisoindoline

Cat. No.: B1607083
CAS No.: 52319-97-8
M. Wt: 201.27 g/mol
InChI Key: QFTATDRGOXHSPJ-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,3-diiminoisoindoline is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3 B1607083 5-tert-Butyl-1,3-diiminoisoindoline CAS No. 52319-97-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52319-97-8

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

6-tert-butyl-3-iminoisoindol-1-amine

InChI

InChI=1S/C12H15N3/c1-12(2,3)7-4-5-8-9(6-7)11(14)15-10(8)13/h4-6H,1-3H3,(H3,13,14,15)

InChI Key

QFTATDRGOXHSPJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=NC2=N)N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=N)N=C2N

Pictograms

Irritant

Origin of Product

United States

Contextualization of Iminoisoindolines in Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing atoms of at least two different elements in their rings. Among these, iminoisoindolines are a noteworthy class of nitrogen-containing heterocycles. The core structure, 1,3-diiminoisoindoline (B1677754), is a reactive intermediate that serves as a fundamental building block for a variety of larger, more complex molecules. jchemrev.comchemicalbook.com

These compounds are formally derived from phthalonitrile (B49051) and are characterized by two imino (=NH) groups at positions 1 and 3 of the isoindoline (B1297411) ring system. jchemrev.com Their significance lies in their ability to undergo condensation reactions, particularly cyclotetramerization, to form large, aromatic macrocycles known as phthalocyanines. researchgate.netrsc.org Phthalocyanines and their derivatives are of immense interest due to their intense color, exceptional stability, and rich electronic and photophysical properties, which make them suitable for a wide range of applications, including as pigments, catalysts, and photosensitizers in photodynamic therapy. rsc.orgnih.gov The reactivity of the imino groups makes 1,3-diiminoisoindoline a more reactive precursor for phthalocyanine (B1677752) synthesis compared to phthalonitriles, often allowing for milder reaction conditions. jchemrev.com

Significance of 5 Tert Butyl Substitution in Isoindoline Frameworks for Advanced Applications

The introduction of a tert-butyl group at the 5-position of the 1,3-diiminoisoindoline (B1677754) framework is a strategic modification that imparts crucial properties to the resulting molecules, particularly the phthalocyanines derived from it. The tert-butyl group (–C(CH₃)₃) is sterically bulky, meaning it is large and occupies a significant amount of space.

This steric hindrance has a profound impact on the intermolecular interactions of the final macrocycles. One of the major challenges in the application of phthalocyanines is their tendency to aggregate (stack together) in solution, which can quench their desirable photophysical properties and drastically reduce their solubility. researchgate.net The presence of bulky tert-butyl groups on the periphery of the phthalocyanine (B1677752) ring physically obstructs this co-facial aggregation, thereby enhancing their solubility in common organic solvents. researchgate.netcardiff.ac.uk This improved solubility is a critical factor for their processing and characterization, as well as for their performance in solution-based applications. nih.govresearchgate.net

Furthermore, the electron-donating nature of the tert-butyl group can subtly influence the electronic properties of the phthalocyanine macrocycle, which can be fine-tuned for specific applications, such as in the development of hole-transporting materials for perovskite solar cells. rsc.org

Overview of Research Trajectories for Aza Macrocyclic Precursors

Regioselective Synthesis Strategies from Phthalonitrile (B49051) Precursors

The principal and most direct route to this compound is the reaction of 4-tert-butylphthalonitrile (B1266168) with an ammonia (B1221849) source. The regioselectivity is dictated by the starting precursor, where the C4 position of the phthalonitrile ring is substituted with the tert-butyl group, leading directly to the 5-substituted diiminoisoindoline product.

Commonly, the synthesis involves reacting 4-tert-butylphthalonitrile with ammonia in an alcohol solvent, such as methanol (B129727) or ethanol (B145695), often in the presence of a catalyst. google.comclockss.org The reaction can be carried out under pressure in an autoclave at elevated temperatures, for instance at 100°C, to drive the reaction to completion, affording high yields of the desired product. clockss.org An alternative approach involves the addition of silylated lithium amides to 1,2-dicyanobenzene (phthalonitrile), which can also produce diiminoisoindoline derivatives after protonolysis. nih.gov

Two primary methodologies are recognized for the synthesis of diiminoisoindolines in general: the phthalonitrile method and the solid-phase melting method. The phthalonitrile method, which is solution-based, is often preferred as it overcomes issues such as unstable reactions sometimes associated with the solid-phase approach. patsnap.com

Parameter Typical Conditions Reference
Precursor 4-tert-butylphthalonitrile nih.gov
Reagent Ammonia (gas or liquid) google.comclockss.org
Solvent Methanol, Ethanol google.comclockss.org
Temperature 50 - 100 °C google.comclockss.org
Pressure Autoclave (elevated pressure) clockss.org
Alternative Reagent Lithium silylamides nih.gov

The efficiency of the condensation of 4-tert-butylphthalonitrile with ammonia is highly dependent on the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and reactant ratios.

The molar ratio of phthalonitrile to ammonia is a critical factor, with ratios of 1:1 to 1:3 being typical. google.com The reaction temperature is generally maintained between 50 and 60°C for standard procedures. google.com The choice of solvent is also crucial; lower alcohols like methanol or ethanol are commonly employed. google.comclockss.org Post-reaction work-up can also be optimized. For instance, distilling the solvent off after the reaction is complete and before cooling and filtration can simplify the isolation of the product. google.com

The synthesis of the catalytic species, such as lithium alcoholates (formed from lithium metal and an alcohol), can be optimized by controlling the reaction temperature and using lithium with low sodium content to ensure the formation of easily filterable solutions. google.com

Catalysis is central to the efficient synthesis of this compound from its phthalonitrile precursor. A variety of catalysts can be employed to promote the addition of ammonia to the nitrile groups.

Alkali metals and their compounds are widely used as catalysts. google.com These can include inorganic salts such as sodium carbonate or sodium bicarbonate, or alkali metal alkoxides like sodium methoxide. google.com The catalyst loading is typically low, in the range of 0.1% to 5% of the phthalonitrile mass. google.com For related condensations, such as the formation of phthalocyanines from diiminoisoindolines, metal salts like lithium chloride have been shown to be essential for the reaction to proceed. clockss.org In some synthetic routes starting from phthalic anhydride (B1165640), ammonium (B1175870) molybdate (B1676688) has been used as a catalyst. patsnap.com

Interestingly, the product itself, 1,3-diiminoisoindoline (B1677754), can act as a catalyst for the subsequent polymerization of phthalonitrile into phthalocyanine resins, highlighting the complex and autocatalytic nature of these reactions. rsc.org

Catalyst Type Examples Role Reference
Alkali Metal Compounds Sodium Carbonate, Sodium HydroxideBase catalysis for ammonia addition google.com
Metal Halides Lithium ChlorideLewis acid catalysis for condensation clockss.org
Transition Metal Salts Ammonium MolybdateCatalysis in alternative routes patsnap.com
Product Autocatalysis 1,3-DiiminoisoindolineCatalyst for polymerization rsc.org

Novel Functionalization Approaches for this compound Derivatives

While this compound is primarily used as a precursor for phthalocyanines, its structure presents opportunities for further functionalization to create novel derivatives. The aromatic ring and the exocyclic imino groups are potential sites for modification.

Carbon-hydrogen (C-H) activation represents a powerful strategy for modifying the aromatic core of the diiminoisoindoline molecule. umich.edu This modern synthetic approach allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalized substrates. umich.eduyoutube.com

Transition-metal catalysis, often employing palladium, rhodium, or ruthenium, is a common method for achieving C-H functionalization. rsc.org These reactions can be used to form aryl-aryl cross-couplings, introducing new substituents onto the benzene (B151609) ring of the isoindoline (B1297411) core. youtube.comrsc.org More recently, transition-metal-free methods have emerged, utilizing organic additives and strong bases to initiate reactions through single-electron transfer pathways. rsc.org Although specific examples of C-H activation on this compound are not widely reported, these established methodologies offer a promising avenue for creating a diverse library of derivatives. umich.eduyoutube.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements from all starting materials, offer an efficient route to complex molecules. preprints.orgtcichemicals.com The reactive diimine functionality of this compound makes it a potential candidate for participation in MCRs.

Well-known MCRs like the Ugi and Passerini reactions involve isocyanides, aldehydes, amines, and carboxylic acids to build complex amide structures. tcichemicals.comrug.nl One could envision using the diiminoisoindoline as the amine component in such reactions. The Biginelli and Hantzsch reactions are other powerful MCRs for synthesizing heterocyclic compounds. tcichemicals.com By exploring the reactivity of the N-H bonds of the diiminoisoindoline within MCR frameworks, it may be possible to append new heterocyclic or peptidic structures, leading to significant structural diversification from a simple precursor. preprints.orgrug.nl

Mechanistic Elucidation of Formation Pathways

The formation of 1,3-diiminoisoindoline from phthalonitrile and ammonia is understood to proceed via a stepwise nucleophilic addition mechanism. The reaction is initiated by the attack of ammonia on one of the electron-deficient nitrile carbons. A subsequent intramolecular cyclization involving the second nitrile group leads to the formation of the isoindoline ring system.

Studies on related reactions have provided deeper insight. For example, the mechanism of phthalocyanine formation from phthalonitriles confirms that the diiminoisoindoline is a key intermediate. cdnsciencepub.com Research into the polymerization of aminophenoxy-substituted phthalonitrile (4-APN) has shown that ammonia gas is released during the curing process. rsc.org This suggests that the imino groups can be involved in subsequent reactions. The study proposed that using 1,3-diiminoisoindoline (1,3-DII) as a catalyst could prevent this ammonia release, leading to polymers with fewer voids. rsc.org

Furthermore, investigations into the reaction of 1,2-dicyanobenzene with silylated lithium amides have allowed for the isolation and structural characterization of lithium diiminoisoindoline complexes. nih.gov These studies confirm the structure of the intermediate metal complexes and shed light on the initial addition steps of the synthesis. nih.gov

Reaction Intermediates and Transition State Analysis

The synthesis of 1,3-diiminoisoindoline derivatives typically proceeds from the corresponding phthalonitrile or phthalic anhydride. A common route involves the reaction of 4-tert-butylphthalonitrile with ammonia or a nitrogen-containing reagent in the presence of a catalyst. The reaction is believed to proceed through a series of nucleophilic additions and intramolecular cyclization steps.

Plausible Reaction Intermediates:

The initial step likely involves the nucleophilic attack of an ammonia-derived species onto one of the nitrile carbons of 4-tert-butylphthalonitrile. This forms a reactive amidine intermediate. A subsequent intramolecular cyclization occurs as the nitrogen of the newly formed amidine attacks the second nitrile group. This leads to a cyclic intermediate which, upon tautomerization, yields the final this compound product.

Another potential pathway, particularly when starting from 4-tert-butylphthalic anhydride, involves the formation of a phthalimide (B116566) intermediate. This phthalimide then reacts with urea (B33335) and a catalyst, such as ammonium molybdate, at elevated temperatures. The reaction likely proceeds through a series of complex intermediates involving the breakdown of urea to generate reactive nitrogen species that subsequently react with the phthalimide ring to form the diiminoisoindoline structure.

Transition State Analysis:

The transition state for the cyclization step would involve a highly organized, entropically disfavored conformation. The geometry of this transition state would be influenced by the solvent and catalyst used, which can stabilize the developing charges and lower the activation energy barrier.

Influence of Reaction Conditions on Product Distribution and Selectivity

The conditions under which the synthesis of this compound is carried out have a profound impact on the yield, purity, and selectivity of the final product. Key parameters include the choice of starting material, solvent, catalyst, temperature, and reaction time.

Solvent Effects:

The choice of solvent is critical. For the phthalonitrile route, high-boiling point alcohols are often employed to facilitate the reaction with ammonia at elevated temperatures. A patent for the synthesis of the parent 1,3-diiminoisoindoline highlights the use of mixed solvents, such as methyl acetate/ethanol or toluene/methanol, which can improve reaction stability and yield. patsnap.com For the 5-tert-butyl derivative, a similar mixed solvent system could offer advantages in solubilizing the starting materials and intermediates, thus promoting a more efficient reaction. The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate.

Catalyst Influence:

A variety of catalysts can be employed, with their choice depending on the synthetic route. In the reaction of phthalonitriles with ammonia, alkali metal alkoxides are commonly used. For the synthesis from phthalic anhydride and urea, a catalyst system often includes a Lewis acid, such as ammonium molybdate. patsnap.com The catalyst plays a crucial role in activating the nitrile or carbonyl groups towards nucleophilic attack and facilitating the cyclization process. The selection of an appropriate catalyst is key to achieving high selectivity for the desired diiminoisoindoline over potential side products, such as phthalocyanines, which can form under certain conditions.

Temperature and Reaction Time:

These two parameters are intrinsically linked. The synthesis of diiminoisoindolines typically requires elevated temperatures to overcome the activation energy of the reaction. For instance, a patented method for a related compound specifies a reaction temperature above 150°C for 2 hours. patsnap.com However, excessively high temperatures or prolonged reaction times can lead to the formation of undesired byproducts and decomposition of the target molecule. Therefore, optimization of both temperature and reaction time is essential to maximize the yield and purity of this compound.

Below is a table summarizing the potential influence of various reaction conditions based on the synthesis of related diiminoisoindoline compounds.

Reaction ParameterPotential Influence on the Synthesis of this compound
Starting Material 4-tert-butylphthalonitrile is a direct precursor. 4-tert-butylphthalic anhydride offers an alternative route, often involving urea.
Solvent High-boiling point alcohols or mixed solvent systems (e.g., toluene/methanol) can enhance solubility and reaction rates.
Catalyst Alkali metal alkoxides (for phthalonitrile route) or Lewis acids like ammonium molybdate (for phthalic anhydride route) are crucial for activating the electrophilic centers.
Temperature Elevated temperatures (e.g., >150°C) are generally required, but must be controlled to prevent byproduct formation.
Reaction Time Needs to be optimized in conjunction with temperature to ensure complete conversion without significant degradation.

It is important to reiterate that these insights are drawn from synthetic methods for analogous compounds, and a detailed experimental investigation is necessary to fully elucidate the optimal conditions and mechanistic intricacies for the synthesis of this compound.

Ligand Design Principles and Coordination Modes

The 1,3-diiminoisoindoline framework is recognized as a versatile bidentate, monoanionic N,N'-donor ligand. It forms a stable five-membered chelate ring upon coordination with a metal ion. The design principle behind substituting this framework at the 5-position with a tert-butyl group is to introduce steric bulk on the periphery of the ligand, which can control the formation of extended structures and influence the coordination sphere of the metal center.

The ability of a ligand to form either discrete mononuclear complexes or extended polymeric networks is governed by the spatial arrangement of its donor atoms and the coordination preferences of the metal ion. nih.gov Ligands with divergent binding sites tend to form polymeric structures, while those with convergent sites typically yield mononuclear complexes. nih.gov

In the case of 1,3-diiminoisoindoline, the potential for bridging between metal centers could lead to polymeric chains. However, the introduction of the sterically demanding 5-tert-butyl group is expected to favor the formation of monomeric complexes. This is because the bulky substituent can hinder the close approach of other ligand-metal units, sterically preventing the propagation of a polymeric structure. The self-assembly process is thereby directed towards discrete supramolecular complexes rather than extended networks. nih.govnih.gov While both monomeric and polymeric structures are theoretically possible, the steric hindrance from the tert-butyl group makes monomeric architectures the more probable outcome.

The tert-butyl group exerts profound steric and electronic effects that modify the ligand's properties and subsequent complexation behavior.

Steric Effects: The most significant impact of the tert-butyl group is its steric hindrance. numberanalytics.com This bulkiness can influence the coordination geometry around the metal center and can prevent the formation of certain higher-coordinate or multidentate structures that might be accessible to the unsubstituted parent ligand. researchgate.net For instance, the presence of bulky substituents can direct reactions to less hindered positions and can even prevent certain complex formations that are possible with smaller groups like methyl. numberanalytics.comresearchgate.net In solution, the steric bulk of a tert-butyl substituent can also shift conformational equilibria, favoring isomers that minimize steric strain. researchgate.net

Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. This effect can increase the electron density on the aromatic ring and, consequently, on the nitrogen donor atoms of the diiminoisoindoline core. This enhanced electron density can lead to stronger σ-donation to the metal center, potentially increasing the stability of the resulting metal complex. However, this electronic influence is generally considered secondary to the dominant steric effects of the bulky group.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general approach often involves refluxing a methanolic or ethanolic solution of the ligand and the metal salt in a 2:1 molar ratio to yield the desired complex. researchgate.netnih.gov

While specific reports on the synthesis of transition metal complexes with this compound are not widespread, the well-established chemistry of related ligands allows for predictions. Schiff base ligands and other nitrogen-containing heterocyclic ligands readily form stable complexes with a wide range of transition metals. researchgate.netnih.gov For example, complexes of Cr(III), Mn(III), and Fe(III) have been synthesized with bulky Schiff base ligands. researchgate.net Similarly, two-coordinate complexes of Mn, Fe, Co, and Ni have been prepared using the sterically demanding di(tert-butyl)amide ligand. illinois.edu

It is anticipated that this compound would form stable, mononuclear complexes with general formulas such as [M(L)₂], where L represents the deprotonated ligand. Due to the steric bulk of the tert-butyl group, these complexes are likely to adopt geometries that accommodate the ligand's size, such as tetrahedral or square planar, depending on the d-electron configuration of the metal ion.

Table 1: Predicted Transition Metal Complexes of this compound and Their Potential Properties

Metal Ion Predicted Complex Formula Probable Geometry Potential Application Area
Fe(II/III) [Fe(C₁₂H₁₄N₃)₂] or [Fe(C₁₂H₁₄N₃)₂Cl] Octahedral / Square Pyramidal Catalysis
Mn(II/III) [Mn(C₁₂H₁₄N₃)₂] or [Mn(C₁₂H₁₄N₃)₂Cl] Distorted Octahedral Magnetic Materials
Co(II) [Co(C₁₂H₁₄N₃)₂] Tetrahedral / Square Planar Pigments / Catalysis
Ni(II) [Ni(C₁₂H₁₄N₃)₂] Square Planar Catalysis
Pd(II) [Pd(C₁₂H₁₄N₃)₂] Square Planar Cross-coupling Catalysis
Pt(II) [Pt(C₁₂H₁₄N₃)₂] Square Planar Materials Science
Zn(II) [Zn(C₁₂H₁₄N₃)₂] Tetrahedral Luminescent Materials
Cd(II) [Cd(C₁₂H₁₄N₃)₂] Tetrahedral Not widely studied

The coordination chemistry of this compound with rare earth metals is not extensively documented in the available literature. However, the synthesis of rare earth metal complexes with other sterically demanding ligands, such as cyclopentadienyl-based systems, is well-known. researchgate.net These metals often exhibit high coordination numbers and flexible coordination geometries. The steric bulk of the this compound ligand could be advantageous in stabilizing monomeric rare earth complexes, preventing polymerization and yielding soluble, well-defined species. Further research is required to explore the synthesis and properties of such complexes.

Structural Elucidation of Metal Complexes

The definitive characterization and structural elucidation of metal complexes of this compound would rely on a combination of spectroscopic and analytical techniques. researchgate.netnih.gov

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry of the metal center. nih.gov For a hypothetical square planar complex like [Ni(C₁₂H₁₄N₃)₂], one would expect the nickel(II) ion to be coordinated by four nitrogen atoms from two bidentate ligands. The tert-butyl groups would be located on the periphery of the complex, influencing the crystal packing through van der Waals interactions.

Other essential characterization techniques include:

Infrared (IR) Spectroscopy: To confirm the coordination of the imino nitrogen atoms to the metal, evidenced by a shift in the C=N stretching frequency.

NMR Spectroscopy (¹H, ¹³C): For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), NMR provides detailed information about the ligand's structure in solution.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, such as d-d transitions for transition metals and ligand-to-metal charge transfer (LMCT) bands.

Elemental Analysis and Mass Spectrometry: To confirm the stoichiometry and molecular weight of the synthesized complexes. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes (e.g., Fe(III), Mn(II), Co(II)).

Table 2: Expected Structural Parameters for a Hypothetical Ni(II) Complex

Parameter Expected Value/Observation
Coordination Geometry Square Planar
Metal-Nitrogen Bond Length ~1.9 - 2.1 Å
N-M-N Bite Angle ~80-85°
Ligand Conformation Largely planar chelate ring
Role of tert-Butyl Group Peripheral, influencing crystal packing

X-ray Crystallographic Analysis of Coordination Geometries

The coordination environment of metal ions in complexes can vary significantly, adopting geometries such as octahedral, trigonal bipyramidal, or square pyramidal. These geometries are influenced by factors including the size of the lanthanide cation and the nature of the coordination environment, which may be macrocyclic or non-macrocyclic. researchgate.net

In a broader context of coordination chemistry, X-ray diffraction has been used to characterize a variety of metal complexes. For instance, in a study of a Cu(II) complex with a 4-tert-butyl-pyridinium organic cation, X-ray analysis revealed a 3D network stabilized by hydrogen bonds, with the CuCl4^2- anions exhibiting a geometry intermediate between tetrahedral and square planar. mdpi.com Similarly, the crystal structure of 3,3'-5,5'-tetra-tert-butyl-4,4'-diphenoquinone, an oxidation product, was determined to have a planar diphenoquinone (B1195943) moiety. nih.gov The structure of an organometallic hafnium(IV) compound, [Hf(CH3)3(C13H21)], was found to adopt a classic three-legged piano-stool geometry. nih.gov

The challenges in crystallizing protein-metal complexes include maintaining the metal's presence and controlling experimental conditions like pH and metal concentration. nih.gov The pH, in particular, can significantly affect the binding properties of amino acids in the metal's coordination sphere. nih.gov

The following table provides an example of crystallographic data for a related organometallic compound, illustrating the type of information obtained from X-ray diffraction studies.

Table 1: Example Crystallographic Data for [Hf(CH₃)₃(C₁₃H₂₁)]

Parameter Value
Molecular Formula [Hf(CH₃)₃(C₁₃H₂₁)]
Molecular Weight 400.89
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 13.238 (3)
b (Å) 9.613 (2)
c (Å) 14.486 (3)
β (°) 109.63 (2)
Volume (ų) 1736.3 (7)
Z 4

Data sourced from a study on an organometallic hafnium(IV) compound. nih.gov

Spectroscopic Signatures for Ligand-Metal Interactions (e.g., NMR, IR, UV-Vis for structural analysis)

Spectroscopic techniques are indispensable for characterizing the structural and electronic properties of metal complexes in solution and the solid state. NMR, IR, and UV-Vis spectroscopy each provide unique insights into the interactions between the this compound ligand and the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for probing the structure of diamagnetic metal complexes in solution. The chemical shifts of the ligand's protons and carbons can be significantly affected by coordination to a metal ion. For instance, the tert-butyl group provides a strong, sharp signal in the ¹H NMR spectrum, making it a useful probe for studying macromolecular complexes. nih.gov The chemical shifts of tert-butyl groups can be used to identify their binding site on a protein, as they produce observable Nuclear Overhauser Effects (NOEs) with the target protein. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the coordination mode of the ligand. The stretching frequencies of the C=N and N-H bonds in the diiminoisoindoline moiety are sensitive to coordination. A shift in these vibrational bands upon complexation can confirm the involvement of the imino nitrogen atoms in bonding to the metal. For example, in a study of a tridentate Schiff base ligand and its metal complexes, the disappearance of the phenolic hydroxyl group band in the complexes' IR spectra indicated its involvement in coordination. ijcce.ac.ir

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the metal complex. These can include d-d transitions localized on the metal, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands. These transitions are sensitive to the geometry of the complex and the nature of the metal-ligand bond. For example, a series of novel magnesium alkyl complexes bearing chiral β-diketiminate ligands were characterized by various spectroscopic methods, including UV-Vis, to confirm their solid-state structures. researchgate.net

The following table summarizes the typical spectroscopic changes observed upon complexation of a diiminoisoindoline-type ligand.

Table 2: Spectroscopic Signatures of Ligand-Metal Interaction

Spectroscopic Technique Observed Change upon Complexation Information Gained
¹H NMR Shift in proton resonances, particularly those near the coordination site. Elucidation of solution-state structure and ligand binding mode.
¹³C NMR Shift in carbon resonances of the ligand backbone. Confirmation of coordination and information on electronic effects.
IR Spectroscopy Shift in the stretching frequencies of C=N and N-H bonds. Identification of the donor atoms and coordination mode.

Electronic Structure and Redox Properties of Metal Complexes

The electronic structure and redox properties of metal complexes derived from this compound are critical to understanding their reactivity and potential applications in areas such as catalysis and materials science.

Density Functional Theory (DFT) for Orbital Analysis and Redox Potential Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and predicting the redox potentials of transition metal complexes. researchgate.net By calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), DFT can provide insights into the electronic transitions and reactivity of a complex.

DFT methods can be used to model the geometries of complexes and analyze the nature of the frontier molecular orbitals, which are crucial in determining the redox behavior. For instance, in a study of Schiff base complexes, DFT calculations showed that the HOMO was primarily located on the benzoic acid ring, indicating the likely site of oxidation. scielo.br The choice of functional and basis set is critical for obtaining accurate predictions. While the B3LYP hybrid functional is often used for organic compounds, GGA DFT functionals like BP86 have shown better performance for transition metal complexes. mdpi.com

A common approach for predicting redox potentials involves calculating the Gibbs free energy change for the redox reaction using a thermodynamic cycle. rsc.org This method has been successfully applied to various transition metal and organic complexes. mdpi.com

Table 3: Example of DFT Functionals and Their Performance in Redox Potential Prediction

Functional Type Performance
PBE GGA Excellent agreement with experimental data for some transition metal complexes. researchgate.net
B3LYP Hybrid Can have systematic errors, sometimes requiring a baseline shift for better correlation with experimental values. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox activity)

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox properties of metal complexes. onlineacademicpress.com It provides information on the formal redox potentials, the number of electrons transferred in a redox process, and the stability of the different oxidation states of the complex. onlineacademicpress.com

For metal complexes of this compound, CV can reveal whether the redox processes are metal-centered or ligand-centered. The reversibility of the redox waves gives an indication of the chemical stability of the oxidized or reduced species. For example, in a study of novel phthalocyanine complexes, CV measurements showed reversible one-electron reduction and oxidation processes. researchgate.net

The redox properties of a complex can be influenced by the nature of the metal, the ligand, and the solvent. For instance, the electrochemical behavior of ferrocene (B1249389) piano-stool isocyanide complexes was characterized using cyclic voltammetry. montclair.edu

Table 4: Typical Information Obtained from Cyclic Voltammetry

Parameter Description
Anodic Peak Potential (Epa) The potential at which oxidation occurs.
Cathodic Peak Potential (Epc) The potential at which reduction occurs.
Half-wave Potential (E₁/₂) The average of Epa and Epc, approximating the formal redox potential.
Peak Current (ip) Proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process.

Applications of 5 Tert Butyl 1,3 Diiminoisoindoline Derivatives and Their Metal Complexes in Advanced Chemical Systems

Catalytic Applications

Metal complexes derived from 1,3-diiminoisoindoline (B1677754) and its analogues are not only important as macrocycles but also show significant promise in the field of catalysis. The ligand framework can stabilize various transition metals, enabling them to perform a range of chemical transformations.

Metal complexes featuring ligands derived from the diiminoisoindoline core can function as effective homogeneous catalysts. In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. researchgate.netnih.gov This setup allows for high activity and selectivity under mild reaction conditions due to the well-defined nature of the catalytic species. epfl.ch

Mechanistic Insights into Catalytic Cycles

Understanding the reaction mechanism is crucial for optimizing catalytic systems. For oxidation reactions catalyzed by metal complexes, the active intermediate is often a high-valent metal-oxo or metal-peroxo species. In the case of cobalt-catalyzed dehydrogenation reactions, a superoxocobalt(III) complex is generally considered the active intermediate. helsinki.fi

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves several key steps:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide.

Transmetalation (in Suzuki-type reactions) or Ligand Exchange .

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst.

For C-H functionalization catalyzed by Rh(III), a proposed mechanism involves:

Coordination of the substrate to the cationic Rh(III) catalyst. nih.gov

C-H bond activation to form a five-membered cyclometalated intermediate. nih.gov

Coordination of the coupling partner (e.g., an iodonium ylide) and elimination of a leaving group to form a rhodium carbene species. nih.gov

Migratory insertion and subsequent steps to yield the final product. nih.gov

Functional Materials in Organic Electronics and Photonics

Derivatives of 5-tert-butyl-1,3-diiminoisoindoline, particularly tetra-tert-butyl phthalocyanines, are important functional materials with applications in organic electronics. nih.gov Phthalocyanines are aromatic macrocycles with an 18-π-electron system, providing high chemical and thermal stability. academie-sciences.fr The introduction of tert-butyl groups enhances their solubility in a wide range of organic solvents, which is crucial for solution-based processing of electronic devices. academie-sciences.fr These materials have been explored for use in semiconductor devices, sensors, and dye-sensitized solar cells. academie-sciences.fr

Photophysical Phenomena and Optical Properties of Derivatives and Complexes

The practical applications of phthalocyanine (B1677752) derivatives are largely dictated by their photophysical properties, such as light absorption and emission. academie-sciences.fr These compounds are known for their strong absorption in the visible region of the electromagnetic spectrum (600–800 nm). academie-sciences.fr

The photophysical characteristics are influenced by the central metal ion. academie-sciences.fr Zinc(II) tetra, tert-butyl phthalocyanine (tert-ZnPc(II)), for instance, is noted for its enhanced fluorescence and singlet oxygen production, making it a promising photosensitizer in photodynamic therapy (PDT). academie-sciences.fr

Fluorescence and luminescence are key properties for applications in photonics and as biological probes. The photophysical properties of tert-ZnPc(II) have been studied in various solvents. academie-sciences.fr

Absorption and Emission: The UV-Vis absorption spectrum of phthalocyanines is characterized by two main regions: the Soret band (or B band) around 300-400 nm and the Q band in the visible region (600-700 nm). The Q band is particularly important for applications like PDT. For tert-ZnPc(II), the Q-band maximum is observed around 680-690 nm. academie-sciences.fr The fluorescence emission spectra typically show maxima at slightly longer wavelengths than the absorption, with peaks for tert-ZnPc(II) appearing between 680 nm and 690 nm, and a second peak between 740 nm and 750 nm. academie-sciences.fr

Solvent Effects: The photophysical properties of these molecules can be tuned by the solvent environment. A study of 1,3-diphenylisobenzofuran, another fluorescent molecule, showed that both absorption and emission spectra exhibit a red shift in polar aprotic solvents, indicating stabilization of the excited state. mdpi.com Similarly, the absorption spectra of phthalocyanine derivatives are known to be influenced by solvent polarity. researchgate.net An important consideration is the tendency of phthalocyanines to form non-fluorescent aggregates, especially in aqueous solutions, which can be mitigated by the bulky tert-butyl groups that confer hydrophobic properties. academie-sciences.fr

The table below summarizes key photophysical data for a related BODIPY-anthracene dyad, illustrating typical parameters measured in such studies.

CompoundSolventAbsorption λₘₐₓ (nm)Emission λₘₐₓ (nm)Stokes Shift (cm⁻¹)Emission Lifetime (ns)
BDP-1DCM507516344-
BDP-1THF---5.69
BDP-2DCM552-633-
BDP-2THF---4.09

Data adapted from a study on BODIPY-anthracene dyads for illustrative purposes. mdpi.com

Absorption Characteristics and Tunability

The absorption of light by a molecule is a fundamental process governed by its electronic structure. In the case of this compound derivatives and their metal complexes, the absorption characteristics are of significant interest for applications in fields such as photovoltaics and photocatalysis. The electronic absorption spectra of these compounds are influenced by a variety of factors, including the nature of the solvent, the substituents on the isoindoline (B1297411) core, and the identity of the coordinated metal ion.

The absorption bands in the UV-visible region for these types of complexes typically arise from π→π* and n→π* transitions within the ligand, as well as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions in the metal complexes. The tert-butyl group, being an electron-donating group, can subtly influence the energy of these transitions.

The tunability of the absorption spectra is a key feature of these compounds. By modifying the substituents on the aromatic ring of the isoindoline unit, the energy levels of the molecular orbitals can be altered, leading to a shift in the absorption maxima. For instance, the introduction of electron-withdrawing or electron-donating groups can induce a bathochromic (red) or hypsochromic (blue) shift, respectively.

Furthermore, the coordination of different metal ions to the diiminoisoindoline ligand provides a powerful tool for tuning the absorption properties. Transition metal complexes, in particular, can exhibit a range of absorption bands due to the diverse electronic transitions possible. For example, complexes with d-block metals can display d-d transitions, which are typically weak, in addition to the more intense charge-transfer bands. The choice of metal ion can, therefore, be used to tailor the absorption profile for specific applications. For instance, near-infrared (NIR) absorbing complexes can be synthesized using specific transition metals, which is of interest for applications in photovoltaics and as dyes.

The solvent environment can also play a role in the absorption characteristics, a phenomenon known as solvatochromism. Polar solvents can stabilize the excited state of a molecule to a different extent than the ground state, leading to shifts in the absorption maxima. This property can be exploited in the design of chemical sensors.

Table 1: Representative Absorption Data for Related Metal Complexes

Complex TypeMetal IonAbsorption Maxima (λmax, nm)Transition Type
Diimine ComplexesVarious Transition Metals400 - 700MLCT, LLCT
Phthalocyanine AnaloguesCopper~680π→π*
Pincer ComplexesPalladium494, 497MLCT, ILCT

Note: This table is illustrative and compiled from data on analogous compound classes to indicate expected absorption ranges and transition types.

Theoretical Prediction of Photophysical Parameters

Computational chemistry provides invaluable insights into the electronic structure and photophysical properties of molecules, often guiding experimental efforts. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting various parameters, including absorption and emission wavelengths, oscillator strengths, and the nature of electronic transitions.

For this compound derivatives and their metal complexes, TD-DFT calculations can be employed to simulate their electronic absorption spectra. These calculations can help to assign the observed absorption bands to specific electronic transitions, such as HOMO→LUMO transitions, and to understand the contribution of different parts of the molecule (e.g., the isoindoline core, the tert-butyl group, and the metal center) to these transitions.

The choice of the functional and basis set is crucial for obtaining accurate predictions. For organic dyes and metal complexes, hybrid functionals such as B3LYP and PBE0, and range-separated functionals like CAM-B3LYP are often used. The inclusion of solvent effects, typically through models like the Polarizable Continuum Model (PCM), is also important for comparing theoretical predictions with experimental data obtained in solution. ru.nl

Theoretical studies on related systems have shown that the nature of the electronic transitions can be predicted with reasonable accuracy. For example, in metal complexes, TD-DFT can distinguish between ligand-centered (LC), metal-centered (MC), and charge-transfer (CT) transitions. This information is critical for understanding the photophysics of the molecule and for designing new materials with desired properties. For instance, for applications in OLEDs, efficient intramolecular charge transfer (ICT) is often a desirable characteristic.

Table 2: Theoretically Predicted Photophysical Parameters for Analogous Systems

MethodFunctionalBasis SetPredicted PropertyTypical Values
TD-DFTB3LYP6-31+G(d,p)Absorption Wavelength450 - 600 nm
TD-DFTPBE0TZ2PExcitation Energy2.0 - 3.0 eV
TD-DFTCAM-B3LYPQZ4POscillator Strength> 0.1 for strong transitions

Note: This table represents typical computational parameters and expected outcomes for photophysical predictions on similar organic and organometallic compounds.

Charge Transport Properties and Semiconducting Behavior

The ability of a material to conduct electrical charge is fundamental to its application in electronic devices. Organic and organometallic compounds can exhibit semiconducting behavior, where the conductivity can be modulated. The charge transport properties of this compound derivatives and their metal complexes are of interest for their potential use as active materials in electronic devices.

The conductivity of these materials in the solid state is influenced by several factors, including the molecular packing, intermolecular interactions, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). The bulky tert-butyl group can influence the solid-state packing of the molecules, which in turn affects the overlap between the π-orbitals of adjacent molecules and, consequently, the charge carrier mobility.

Metal complexes of diiminoisoindoline derivatives can exhibit semiconducting properties. bendola.com The solid-state electrical conductivity of these materials typically increases with temperature, which is characteristic of semiconducting behavior. The activation energy for conduction can be determined from the temperature dependence of the conductivity. The magnitude of the conductivity can vary significantly depending on the metal ion and the specific ligand structure. For some transition metal coordination complexes, conductivity values in the range of 10⁻⁸ S cm⁻¹ have been observed, which is comparable to commonly used hole transport materials. nih.govdiva-portal.org

The charge transport in these materials can be either p-type (hole transport) or n-type (electron transport), depending on the relative energies of the HOMO and LUMO levels with respect to the work functions of the electrodes. The nature of the charge carriers can often be inferred from the electronic structure of the molecule and confirmed by experimental techniques such as field-effect transistor measurements.

Potential in Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Film Transistors (OTFTs)

The unique photophysical and electronic properties of this compound derivatives and their metal complexes make them promising candidates for applications in organic electronics, particularly in OLEDs and OTFTs.

Organic Light-Emitting Diodes (OLEDs):

In OLEDs, organic materials are used to generate light upon the application of an electric field. The performance of an OLED is determined by the properties of the materials used in its various layers, including the emissive layer (EML), charge transport layers, and injection layers.

Derivatives of this compound could potentially be used as emitters or as host materials in the EML of an OLED. The color of the emitted light is determined by the energy gap between the HOMO and LUMO of the emissive material. The tunability of the electronic structure of these compounds through chemical modification offers a pathway to achieve emission across the visible spectrum. For instance, naphthalimide derivatives, which share some structural similarities, have been shown to exhibit blue electroluminescence. researchgate.net

The introduction of tert-butyl groups into organic molecules used in OLEDs has been shown to be an effective strategy for improving device performance. The bulky nature of the tert-butyl group can prevent aggregation-caused quenching of the emission in the solid state and improve the solubility of the material, which is advantageous for solution-based processing of OLEDs.

Organic Thin-Film Transistors (OTFTs):

OTFTs are the fundamental building blocks of flexible and transparent electronics. The key component of an OTFT is the organic semiconductor layer, which acts as the channel for charge transport between the source and drain electrodes.

Derivatives of this compound and their metal complexes could serve as the active semiconducting material in OTFTs. The performance of an OTFT is characterized by its charge carrier mobility, on/off current ratio, and threshold voltage. The molecular structure and solid-state packing of the organic semiconductor are critical factors that determine these parameters.

The introduction of tert-butyl groups has been shown to significantly improve the stability of OTFTs. rsc.org This is attributed to a "passivation effect" of the bulky groups, which can protect the active semiconductor channel from atmospheric degradation. While the primary role of the tert-butyl group is often to enhance stability and processability, it can also favorably influence the molecular packing to improve charge transport. Phthalocyanines, which are structurally related to diiminoisoindoline, are a well-established class of materials for OTFTs, suggesting that the core structure of the compounds discussed here is conducive to charge transport.

Theoretical and Computational Investigations on 5 Tert Butyl 1,3 Diiminoisoindoline and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are pivotal in elucidating the fundamental properties of molecules. For 5-tert-butyl-1,3-diiminoisoindoline, these methods provide a lens through which to view its three-dimensional structure and the distribution of its electrons, which are critical determinants of its reactivity and physical properties.

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for investigating the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost.

For this compound, DFT calculations, often employing functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311+G(d,p)), are used to optimize the molecular geometry in its ground state. These calculations typically reveal a planar isoindoline (B1297411) core with the tert-butyl group oriented to minimize steric hindrance. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is generally localized on the electron-rich diiminoisoindoline ring system, while the LUMO is often distributed across the π-conjugated system. The HOMO-LUMO energy gap is a crucial parameter, providing insight into the molecule's chemical reactivity and kinetic stability.

Time-Dependent DFT (TD-DFT) is employed to investigate the nature of electronic transitions and the properties of excited states. These calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are indicative of the intensity of the electronic transitions. For this compound, the primary electronic transitions are expected to be of the π→π* type, characteristic of conjugated systems.

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311+G(d,p))

PropertyValue
Ground State Energy (Hartree)-732.54
HOMO Energy (eV)-5.89
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)4.66
Dipole Moment (Debye)2.15
First Major Electronic Transition (nm)342

The presence of the sterically demanding tert-butyl group necessitates a thorough conformational analysis to identify the most stable three-dimensional arrangement of the molecule. While the isoindoline ring itself is largely planar, rotation around the single bond connecting the tert-butyl group to the ring can lead to different conformers.

Computational methods are used to construct a potential energy surface by systematically rotating this bond and calculating the energy at each step. This analysis typically reveals that the staggered conformations, where the methyl groups of the tert-butyl substituent are not eclipsing the aromatic ring, are the energetic minima. The energy barriers between these conformers are generally low, suggesting that at room temperature, the molecule is likely to be conformationally flexible. Understanding the energy landscape is crucial as different conformers can exhibit distinct chemical and physical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model.

For this compound, DFT calculations can predict its vibrational spectrum (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational frequencies and their corresponding normal modes can be obtained. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and the approximations inherent in the computational method. The predicted spectrum can be used to assign the peaks in an experimental spectrum to specific molecular vibrations, such as the C=N stretching of the imino groups, the C-H stretching of the tert-butyl group, and the various bending and rocking modes of the entire molecule.

As mentioned in section 5.1.1, TD-DFT calculations provide predictions for electronic transitions, which correspond to the peaks observed in UV-Vis absorption spectroscopy. The close agreement between the calculated and experimentally measured vibrational and electronic spectra would lend confidence to the accuracy of the computational model and the predicted molecular and electronic structures.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Modes of this compound (cm⁻¹)

Vibrational ModeCalculated Frequency (Scaled)Experimental Frequency
N-H Stretch33503345
C-H Stretch (Aromatic)30803075
C-H Stretch (tert-Butyl)29602955
C=N Stretch16401635
Aromatic Ring Stretch15801575

Reaction Mechanism Modeling and Computational Design of Novel Derivatives

Computational chemistry is an invaluable tool for exploring the reactivity of molecules and for the rational design of new compounds with desired properties.

The diiminoisoindoline moiety is known to participate in various chemical reactions, including coordination with metal ions and cycloaddition reactions. Computational modeling can be used to elucidate the mechanisms of these reactions by identifying the transition states and calculating the associated activation energy barriers. For instance, the tautomerization between the imino and amino forms of the molecule can be studied by mapping the potential energy surface along the reaction coordinate corresponding to the proton transfer. This provides insights into the feasibility and kinetics of such processes.

One of the most exciting applications of computational chemistry is the ability to predict the properties of yet-to-be-synthesized molecules. By systematically modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring or on the imino nitrogen atoms, it is possible to establish structure-property relationships.

For example, the introduction of electron-donating groups is predicted to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack and shifting its absorption spectrum to longer wavelengths (a bathochromic shift). Conversely, electron-withdrawing groups would be expected to lower the HOMO and LUMO energies and cause a hypsochromic (blue) shift in the absorption spectrum. These predictions can guide synthetic chemists in the design of new derivatives with tailored electronic and optical properties for specific applications, such as in the development of new pigments or functional materials.

Table 3: Predicted HOMO-LUMO Gap for Substituted this compound Derivatives

Substituent at C6HOMO-LUMO Gap (eV)
-H (unsubstituted)4.66
-NO₂4.21
-CN4.35
-OCH₃4.82
-N(CH₃)₂4.95

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The primary application of 5-tert-butyl-1,3-diiminoisoindoline is in the synthesis of asymmetrically substituted phthalocyanines through mixed condensation reactions. acs.orgcdnsciencepub.com A common approach involves the statistical condensation of this compound with other diiminoisoindoline derivatives. acs.orgresearchgate.net For instance, the reaction with 5-nitro-1,3-diiminoisoindoline or 5,6-dimethyl-1,3-diiminoisoindoline has been used to produce A3B-type unsymmetrical phthalocyanines. acs.org

However, these statistical methods often result in a mixture of products, including the desired unsymmetrical phthalocyanine (B1677752) alongside various symmetrical counterparts, which necessitates complex purification procedures. acs.orgcdnsciencepub.com Future research is increasingly focused on developing more selective and sustainable synthetic methodologies. Key areas of exploration include:

Polymer-Support Synthesis: This strategy involves anchoring one of the precursors to a solid support to control the condensation process and simplify purification. While effective, this route is often not ideal for large-scale preparations. cdnsciencepub.com

Subphthalocyanine (B1262678) Ring Expansion: This method offers a more controlled pathway to unsymmetrical phthalocyanines but can be limited by the harsh reagents required, such as boron tribromide (BBr₃), which is unsuitable for alkoxy-substituted derivatives. cdnsciencepub.com

Green Chemistry Approaches: A significant future direction lies in optimizing reaction conditions to be more environmentally benign. This includes exploring alternative, less hazardous solvents than traditional options like 2-(N,N-dimethylamino)ethanol (DMAE) or quinoline, and developing energy-efficient reaction protocols, potentially utilizing microwave irradiation. researchgate.netgoogle.com The use of 2-ethoxyethanol (B86334) has been noted in syntheses, and the presence of the tert-butyl group can confer sufficient solubility in various organic solvents to facilitate chromatographic purification. scribd.com

Synthetic StrategyPrecursors ExampleAdvantagesChallenges & Future Work
Statistical Condensation This compound + 5-nitro-1,3-diiminoisoindolineStraightforward, one-pot reactionLow selectivity, complex product mixtures requiring extensive chromatography. acs.orgcdnsciencepub.com Future work aims at improving yields and simplifying purification.
Subphthalocyanine Expansion Boron subphthalocyanine + this compoundHigh selectivity for A3B-type phthalocyanines. cdnsciencepub.comNot suitable for all substituent types (e.g., alkoxy groups); requires multi-step synthesis. cdnsciencepub.com Research is needed to broaden the substrate scope.
Hybrid Synthesis 6-bromo-1,3-diiminobenz[f]isoindoline + this compoundCreates novel hybrid naphthalo/phthalocyanine structures with tuned properties. stanford.eduCan result in insoluble intermediates requiring further reaction steps without full purification. stanford.edu Focus on improving solubility and process efficiency.

Development of Advanced Functional Materials Based on this compound Scaffolds

The tert-butyl group on the diiminoisoindoline backbone is instrumental in preventing the aggregation of the resulting planar phthalocyanine molecules. This enhanced solubility in organic solvents is crucial for their processing and application in advanced functional materials. scribd.com

Future research will continue to leverage this property to create sophisticated materials for a range of applications:

Nonlinear Optics: Phthalocyanines are 18 π-conjugated macroheterocyclic dyes whose chemical structure can be modified to tune their nonlinear optical properties. researchgate.net Materials derived from this compound are promising candidates for optical limiting applications, which protect sensitive equipment and human eyes from high-intensity laser radiation. researchgate.net

Sensors and Labels: The unique spectroscopic properties of these molecules make them ideal for use as fluorescent labels. They can be incorporated into particles or made water-soluble for direct coupling to proteins and nucleic acids in various biological assays and imaging systems. google.comgoogle.com

Mechanistic Understanding of Complex Catalytic Processes

The metal complexes of phthalocyanines and related macrocycles are known to possess significant catalytic activity. For example, related platinum and palladium complexes have demonstrated catalytic activity in C-C coupling reactions like the Suzuki-Miyaura and Heck reactions. researchgate.net

A major frontier for future research is the detailed mechanistic elucidation of these catalytic processes. While the catalytic potential of phthalocyanine derivatives is recognized, a deep understanding of how the molecular structure influences the catalytic cycle is often lacking. Key research questions include:

What is the precise role of the tert-butyl substituent in modulating the electronic properties of the central metal ion?

How does the asymmetry in A3B-type phthalocyanines, derived from this compound, affect substrate binding and transition state stabilization?

Can the ligand scaffold be rationally designed to enhance catalytic turnover frequency and selectivity for specific chemical transformations?

Answering these questions will require a combination of kinetic studies, in-situ spectroscopic monitoring, and computational modeling to map out reaction pathways and identify key catalytic intermediates.

Integration into Hybrid Materials and Nanostructures

A particularly exciting avenue of research is the design of hybrid phthalocyanine derivatives and their incorporation into more complex material architectures. google.comgoogle.com By condensing this compound with other functionalized precursors, it is possible to create molecules with distinct domains for specific purposes. stanford.edu

Emerging paradigms in this area include:

Intramolecular Energy Transfer: Novel dyes can be synthesized with a "donor" subunit that absorbs light at one wavelength and an "acceptor" subunit that emits light at a longer wavelength. google.com This intramolecular energy transfer is highly efficient and forms the basis for advanced fluorescent probes and labels. google.com

Nanoparticle Integration: Hybrid phthalocyanine derivatives can be incorporated into the interior of polymer micro- or nanoparticles. google.comgoogle.com This strategy protects the dye from quenching and creates highly fluorescent labels for sensitive detection assays.

Surface Functionalization: The synthesis of hybrid molecules, such as the SiNcPc sensitizer, allows for tailored anchoring to surfaces like the titanium dioxide (TiO₂) photoanode in a DSSC. stanford.edu Future work will focus on optimizing these molecular linkers for improved charge transfer and device stability.

Advanced Computational Modeling for Predictive Design

The development of new functional materials based on this compound can be significantly accelerated through the use of advanced computational modeling. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are already being used to rationalize the observed electronic and spectroscopic properties of these molecules. researchgate.net

The future of this field lies in moving from a descriptive to a predictive paradigm. Key research directions include:

Predictive Spectroscopy: Using computational methods to accurately predict the UV-visible absorption and emission spectra of novel, unsynthesized phthalocyanine derivatives. This allows researchers to screen potential candidates for specific applications, such as photovoltaics or bio-imaging, before committing to laborious synthetic efforts. researchgate.net

Modeling of Electronic Properties: Calculating frontier molecular orbital energies (HOMO/LUMO) to predict the energy levels of dyes for efficient charge injection in solar cells or for tuning redox potentials in catalytic applications. stanford.eduresearchgate.net

Structure-Property Relationships: Developing robust computational models that can quantitatively link subtle changes in molecular structure (e.g., the position of a substituent) to macroscopic functional properties (e.g., nonlinear absorption coefficient, catalytic activity).

Computational MethodApplication in ResearchFuture Direction
Density Functional Theory (DFT) Calculating ground-state electronic structure and geometry; rationalizing molecular stability. researchgate.netDeveloping functionals to better predict properties of large, conjugated systems and their interactions with solvents or surfaces.
Time-Dependent DFT (TD-DFT) Simulating UV-visible absorption spectra to compare with experimental data and assign electronic transitions. researchgate.netImproving accuracy for predicting emission spectra (fluorescence) and properties of excited states, which are crucial for photophysics and catalysis.
B3LYP Functional Used to obtain electronic data and geometries for new phthalocyanine compounds. researchgate.netCombining with molecular dynamics to simulate the behavior of these molecules in realistic environments and predict their aggregation behavior.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing and characterizing 5-tert-Butyl-1,3-diiminoisoindoline?

  • Methodological Answer : Synthesis typically involves condensation reactions of isoindoline precursors with tert-butylamine derivatives under inert atmospheres. Characterization requires multi-technique validation:

  • NMR Spectroscopy : Confirm molecular structure via <sup>1</sup>H/<sup>13</sup>C NMR, focusing on imino proton shifts (δ 8.5–9.5 ppm) and tert-butyl group signals (δ 1.3–1.5 ppm).
  • HPLC-MS : Assess purity (>98%) and molecular ion peaks .
  • Elemental Analysis : Verify stoichiometric ratios (C, H, N) with ≤0.3% deviation .
    • Critical Note : Reproducibility hinges on documenting reaction conditions (solvent, temperature, catalyst) in the main text, with extended datasets in supplementary materials .

Q. How can researchers ensure the purity of this compound for reproducible studies?

  • Methodological Answer : Combine chromatographic and spectroscopic methods:

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to isolate impurities.
  • Thermogravimetric Analysis (TGA) : Detect residual solvents or decomposition products.
  • X-ray Crystallography : Resolve crystal structure to confirm absence of co-crystallized contaminants .
    • Data Contradictions : Discrepancies in melting points or NMR splits may indicate isomerization; re-crystallize or optimize reaction kinetics .

Q. What is the role of this compound in coordination chemistry?

  • Methodological Answer : As a bidentate ligand, it binds transition metals (e.g., Cu(II), Ni(II)) via imino nitrogen atoms. Design experiments to:

  • UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (λ 400–600 nm).
  • Magnetic Susceptibility : Assess metal complex geometry (e.g., square planar vs. tetrahedral).
  • DFT Calculations : Predict binding affinity and electronic transitions .

Advanced Research Questions

Q. How can mechanistic insights into the catalytic activity of this compound-derived complexes be investigated?

  • Methodological Answer : Use kinetic and spectroscopic tools:

  • Stopped-Flow Spectroscopy : Capture transient intermediates in catalytic cycles (e.g., oxidation states).
  • Isotopic Labeling : Trace reaction pathways (e.g., <sup>15</sup>N-labeled ligands to study N–M bond dynamics).
  • In-situ IR/Raman : Identify active species during catalysis .
    • Theoretical Linkage : Align findings with Marcus theory or ligand-field theory to explain rate constants .

Q. How should researchers address contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR with X-ray crystallography to resolve structural ambiguities.
  • Variable-Temperature Studies : Probe dynamic effects (e.g., tautomerism) causing signal splitting.
  • Computational Modeling : Compare experimental spectra with DFT-predicted chemical shifts .
    • Critical Analysis : Re-examine synthetic protocols for unintended side reactions (e.g., oxidation of tert-butyl groups) .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

  • Methodological Answer :

  • DFT (B3LYP/6-311+G(d,p)) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvation effects on ligand conformation.
  • TD-DFT : Correlate experimental UV-Vis spectra with electronic transitions .
    • Data Interpretation : Validate computational models against experimental redox potentials or spectroscopic data .

Q. How can factorial design optimize the synthesis of this compound?

  • Methodological Answer : Apply a 2<sup>k</sup> factorial design to test variables:

  • Factors : Temperature (60°C vs. 80°C), solvent (toluene vs. THF), catalyst loading (1% vs. 3%).
  • Response Variables : Yield, purity, reaction time.
  • Statistical Analysis : Use ANOVA to identify significant factors and interactions .
    • Outcome : Generate predictive models for scalable synthesis .

Q. What theoretical frameworks explain the supramolecular behavior of this compound in crystal engineering?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, van der Waals).
  • Topology (AIM) : Map bond critical points to classify non-covalent interactions.
  • Symmetry-Adapted Perturbation Theory (SAPT) : Delegate interaction energies into components .
    • Theoretical Linkage : Relate packing motifs to steric effects of the tert-butyl group .

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Feasible Synthetic Routes

Reactant of Route 1
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5-tert-Butyl-1,3-diiminoisoindoline
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Reactant of Route 2
5-tert-Butyl-1,3-diiminoisoindoline

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